3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride
Description
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride is a piperidine derivative featuring a bulky 4-(1,1,3,3-tetramethylbutyl)phenoxy substituent at the 3-position of the piperidine ring.
Properties
IUPAC Name |
3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-18(2,3)14-19(4,5)15-8-10-16(11-9-15)21-17-7-6-12-20-13-17;/h8-11,17,20H,6-7,12-14H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIHHDSHXDTNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, facilitating the conversion of malate into oxaloacetate, and are involved in cellular respiration and energy production.
Mode of Action
The compound acts as a competitive inhibitor of MDH1 and MDH2. This means it binds to the active sites of these enzymes, preventing the substrate (malate) from binding, and thus inhibiting the enzymes’ activity.
Biochemical Pathways
By inhibiting MDH1 and MDH2, the compound disrupts the citric acid cycle, specifically the conversion of malate to oxaloacetate. This disruption affects cellular respiration and energy production, leading to downstream effects on cell growth and proliferation.
Result of Action
The inhibition of MDH1 and MDH2 by the compound leads to a decrease in cellular respiration and energy production. This can result in the slowing or stopping of cell growth and proliferation, particularly in cancer cells that rely heavily on these processes. In xenograft assays using HCT116 cells, the compound demonstrated significant in vivo antitumor efficacy.
Biochemical Analysis
Biochemical Properties
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity and downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptor proteins .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to activate specific signaling cascades that lead to changes in gene transcription, ultimately impacting cell proliferation and differentiation . Additionally, it can alter metabolic fluxes within cells, affecting the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. This binding can lead to conformational changes in the target molecules, thereby altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have indicated that excessively high doses can cause cellular damage and disrupt normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic fluxes, leading to changes in the levels of specific metabolites . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects, making it essential to study these processes in detail.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . Understanding these localization patterns is vital for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.
Biological Activity
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride is a synthetic compound with a complex structure that has garnered interest in pharmacological research. Its unique molecular design suggests potential biological activities that merit thorough investigation. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1220029-20-8
- Molecular Formula : C₁₉H₃₂ClNO
- Molecular Weight : 325.92 g/mol
Research indicates that compounds similar to this compound often interact with various biological targets. The piperidine moiety is known to participate in multiple signaling pathways, potentially influencing neurotransmitter systems and cellular signaling cascades.
Key Mechanisms:
- Receptor Modulation : Compounds in this class may act as antagonists or agonists at specific receptors, affecting physiological responses.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered biological activity.
Antimicrobial Activity
Preliminary studies have shown that related piperidine derivatives exhibit antimicrobial properties. The specific activity of this compound against various microbial strains is yet to be fully characterized but suggests a potential for use in treating infections.
Neuropharmacological Effects
Research has indicated that piperidine derivatives can influence central nervous system activity. For instance, they may modulate dopamine and serotonin pathways, leading to effects on mood and cognition.
Case Studies
-
Inhibition of Farnesyltransferase (FTase) :
A study highlighted the effectiveness of piperidine derivatives in inhibiting FTase activity. The compound demonstrated a significant decrease in FTase activity with an IC50 value indicating high potency. This suggests potential applications in cancer therapy where FTase plays a critical role in oncogenic signaling pathways . -
Antioxidant Activity :
Another study evaluated the antioxidant properties of similar compounds and found that they could scavenge free radicals effectively. This could imply that this compound might offer protective effects against oxidative stress-related diseases.
Comparative Biological Activity Table
| Compound Name | CAS Number | Molecular Weight | IC50 (µM) | Target |
|---|---|---|---|---|
| This compound | 1220029-20-8 | 325.92 | TBD | FTase |
| Related Piperidine Derivative | TBD | TBD | 1.9 | FTase |
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride exhibit antidepressant-like effects. These effects are often linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown promising results in animal models, suggesting potential therapeutic uses in treating depression and anxiety disorders .
2. Anticancer Properties
There is emerging evidence that this compound may possess anticancer activity. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further investigation in oncology .
3. Neuroprotective Effects
The neuroprotective properties of this compound have been explored in various models of neurodegenerative diseases. It has been suggested that the compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's and Parkinson's diseases .
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to be utilized as an additive in polymer formulations. Its hydrophobic characteristics make it suitable for enhancing the thermal stability and mechanical properties of polymeric materials .
2. Surface Modification
This compound can also be employed in surface modification processes to impart hydrophobic properties to various substrates. Its application in coatings can improve resistance to water and other environmental factors, thereby extending the lifespan of materials .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings and Functional Insights
However, excessive bulk may reduce aqueous solubility, limiting bioavailability .
Halogenation Effects: The dichloro and dimethyl substituents in 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride increase electrophilicity, which could enhance binding to biological targets but may also elevate toxicity risks .
Quaternary Ammonium vs. Piperidine :
Benzethonium chloride’s quaternary ammonium structure confers cationic surfactant properties, enabling antimicrobial activity via membrane disruption. In contrast, the target compound’s piperidine moiety may favor receptor-binding applications .
Ethoxy vs. Phenoxy Linkages: The ethoxyethanol chain in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol improves water solubility, making it suitable for industrial formulations, whereas the target compound’s direct phenoxy-piperidine linkage prioritizes steric effects .
Pharmaceutical Relevance: Paroxetine’s benzodioxole and fluorophenyl groups highlight the importance of electron-withdrawing substituents in central nervous system drug design, a contrast to the target compound’s non-aromatic tert-butyl group .
Q & A
Basic: What synthetic routes are recommended for preparing 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride, and what reaction conditions are critical?
Methodological Answer:
The synthesis typically involves coupling a substituted phenol derivative (e.g., 4-(1,1,3,3-tetramethylbutyl)phenol) with a piperidine scaffold. A common approach is nucleophilic aromatic substitution or Mitsunobu reaction, utilizing reagents like 1,1,3,3-tetramethylbutyl bromide and piperidine derivatives. Key conditions include:
- Solvent Selection: Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis .
- Base: Triethylamine or sodium hydride to deprotonate the phenol and drive the reaction .
- Temperature: Room temperature or mild heating (40–60°C) to balance reactivity and side-product formation .
- Purification: Column chromatography or recrystallization using ethanol/water mixtures to isolate the hydrochloride salt .
Advanced: How can reaction yields be optimized when scaling up synthesis, and what analytical methods validate purity?
Methodological Answer:
Yield optimization requires systematic parameter screening:
- Stoichiometric Ratios: Adjust molar ratios of phenol to piperidine derivatives (e.g., 1.2:1 for limiting reagent) to reduce unreacted starting material .
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics in biphasic systems .
- In-line Monitoring: Use HPLC or LC-MS to track reaction progress and identify intermediates .
- Purity Validation:
- NMR Spectroscopy: Confirm structural integrity via ¹H/¹³C NMR, focusing on aromatic (δ 6.5–7.5 ppm) and piperidine (δ 1.5–3.5 ppm) signals .
- Mass Spectrometry: ESI-MS to verify molecular ion peaks (e.g., [M+H⁺] for free base) .
- Elemental Analysis: Match calculated vs. observed C, H, N percentages (±0.3%) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis or weighing to prevent inhalation of fine particles .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced: How can researchers troubleshoot discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .
- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks interfering with piperidine signals .
- Dynamic NMR: Perform variable-temperature NMR to study conformational exchange in piperidine rings (e.g., chair-flip kinetics) .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns .
Basic: What are the key physicochemical properties influencing experimental design?
Methodological Answer:
- Solubility: The hydrochloride salt is soluble in polar solvents (e.g., water, methanol) but insoluble in non-polar solvents (e.g., hexane), dictating recrystallization strategies .
- Stability: Hydrolytically sensitive under alkaline conditions; maintain pH <7 in aqueous solutions .
- Melting Point: Use differential scanning calorimetry (DSC) to determine melting range (e.g., 190–192°C for analogous piperidine derivatives) .
Advanced: What strategies minimize by-product formation during piperidine functionalization?
Methodological Answer:
- Protecting Groups: Temporarily protect amine groups with tert-butoxycarbonyl (Boc) to prevent side reactions .
- Microwave Synthesis: Reduce reaction times (e.g., 30 minutes vs. 24 hours) to limit degradation .
- By-Product Analysis: Use GC-MS or preparative TLC to isolate and identify impurities (e.g., N-alkylated by-products) .
- Flow Chemistry: Improve mixing efficiency and heat transfer in continuous-flow reactors for reproducible yields .
Basic: What biological assay considerations are relevant for preliminary pharmacological studies?
Methodological Answer:
- Receptor Binding Assays: Screen for affinity at GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (IC₅₀ determination) .
- Cytotoxicity Testing: Use MTT assays on HEK-293 or HepG2 cells to establish safe concentration ranges (e.g., IC₅₀ >100 μM) .
- Solvent Controls: Include DMSO controls (<0.1% v/v) to avoid solvent interference in cell-based assays .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding poses at target receptors (e.g., σ-1 receptors) and identify critical residues for hydrogen bonding .
- QSAR Modeling: Corrogate substituent effects (e.g., alkyl chain length) on logP and IC₅₀ values to prioritize synthetic targets .
- MD Simulations: Simulate ligand-receptor dynamics (50–100 ns trajectories) to assess stability of piperidine-receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
